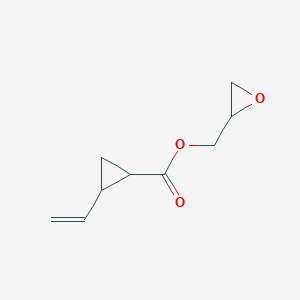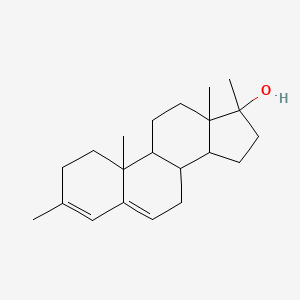
3,17-Dimethylandrosta-3,5-dien-17-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,17-Dimethylandrosta-3,5-dien-17-ol is a synthetic steroidal compound It is part of the androstane family, characterized by its specific molecular structure which includes multiple rings and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,17-Dimethylandrosta-3,5-dien-17-ol typically involves multiple steps, starting from simpler steroidal precursors. The process often includes:
Hydroxylation: Introduction of hydroxyl groups at specific positions.
Methylation: Addition of methyl groups to the steroid backbone.
Cyclization: Formation of the characteristic ring structures.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as chromatography and crystallization are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3,17-Dimethylandrosta-3,5-dien-17-ol can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of double bonds or ketones to alcohols.
Substitution: Replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
3,17-Dimethylandrosta-3,5-dien-17-ol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other steroidal compounds.
Biology: Studied for its effects on cellular processes and hormone regulation.
Medicine: Investigated for potential therapeutic uses, including hormone replacement therapy and treatment of certain cancers.
Industry: Utilized in the production of pharmaceuticals and other steroid-based products.
Mechanism of Action
The mechanism of action of 3,17-Dimethylandrosta-3,5-dien-17-ol involves its interaction with specific molecular targets, such as hormone receptors. It can bind to androgen or estrogen receptors, modulating their activity and influencing various biological pathways. This interaction can lead to changes in gene expression and cellular function.
Comparison with Similar Compounds
Similar Compounds
Androstenedione: An endogenous weak androgen steroid hormone.
3-Methyl-19-methyleneandrosta-3,5-dien-17β-ol: A synthetic steroidal estrogen and selective agonist of the ERβ.
3-Ethoxyandrosta-3,5-dien-17beta-ol propanoate: A steroid ester with similar structural features.
Uniqueness
3,17-Dimethylandrosta-3,5-dien-17-ol is unique due to its specific methylation pattern and hydroxyl group placement, which confer distinct chemical and biological properties. Its ability to selectively interact with hormone receptors makes it a valuable compound for research and therapeutic applications.
Properties
CAS No. |
60397-49-1 |
|---|---|
Molecular Formula |
C21H32O |
Molecular Weight |
300.5 g/mol |
IUPAC Name |
3,10,13,17-tetramethyl-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-ol |
InChI |
InChI=1S/C21H32O/c1-14-7-10-19(2)15(13-14)5-6-16-17(19)8-11-20(3)18(16)9-12-21(20,4)22/h5,13,16-18,22H,6-12H2,1-4H3 |
InChI Key |
LUFNYAAJWNEPOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CCC3C(C2(CC1)C)CCC4(C3CCC4(C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-Methyl-9-[4-(methylsulfanyl)phenyl]-9H-fluorene](/img/structure/B14618699.png)
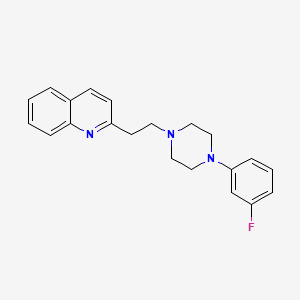
![2-{4-[(Propan-2-yl)sulfanyl]phenyl}-1H-indole](/img/structure/B14618702.png)
![4-{2-[4'-(Heptyloxy)[1,1'-biphenyl]-4-yl]ethyl}benzonitrile](/img/structure/B14618709.png)
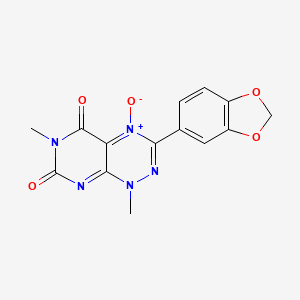
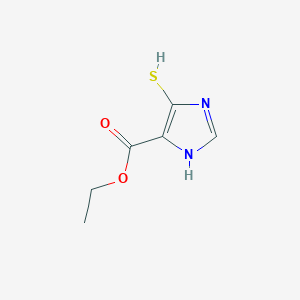
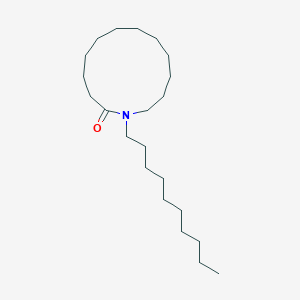
![(NE)-N-[(9E)-9-hydroxyiminohexadecan-8-ylidene]hydroxylamine](/img/structure/B14618736.png)
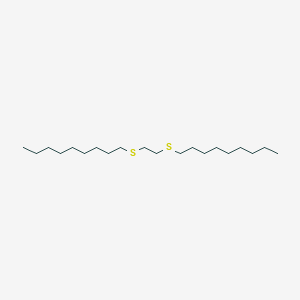

methylidene}-1-methylimidazolidine](/img/structure/B14618758.png)
![2-[(2Z)-2-{[2-(3,4-Diethoxyphenyl)-2-methoxyethyl]imino}pyrrolidin-1-yl]ethan-1-ol](/img/structure/B14618765.png)
